molecular formula C6H8N4O B13110136 3-(Aminomethyl)pyrazine-2-carboxamide CAS No. 98135-37-6

3-(Aminomethyl)pyrazine-2-carboxamide

Cat. No.: B13110136
CAS No.: 98135-37-6
M. Wt: 152.15 g/mol
InChI Key: UHHOBYQQJQDVHQ-UHFFFAOYSA-N
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Description

3-(Aminomethyl)pyrazine-2-carboxamide is a chemical compound that belongs to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with aminomethyl derivatives. One common method includes the use of thionyl chloride to convert pyrazine-2-carboxylic acid into its corresponding acyl chloride, which then reacts with aminomethyl derivatives to form the desired carboxamide . Another method involves the Yamaguchi reaction, which uses 2,4,6-trichlorobenzoyl chloride as the reagent .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. For example, a solution of the nitrile precursor in ethanol and water can be passed through a heated column reactor to obtain the primary amide in high yield .

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides under basic conditions.

Major Products:

Scientific Research Applications

3-(Aminomethyl)pyrazine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in its antimicrobial role, the compound interferes with the synthesis of fatty acids in bacteria by inhibiting the enzyme fatty acid synthase I (FAS I). This inhibition disrupts the bacterial cell membrane synthesis, leading to cell death .

Comparison with Similar Compounds

Uniqueness: 3-(Aminomethyl)pyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

98135-37-6

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

3-(aminomethyl)pyrazine-2-carboxamide

InChI

InChI=1S/C6H8N4O/c7-3-4-5(6(8)11)10-2-1-9-4/h1-2H,3,7H2,(H2,8,11)

InChI Key

UHHOBYQQJQDVHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=N1)CN)C(=O)N

Origin of Product

United States

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